5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a fused bicyclic heteroaromatic core. Its structure includes two key substituents:
- A 1,2,4-oxadiazole ring substituted at position 3 with a 2-chlorophenyl group.
- A 4-ethoxyphenyl group at position 2 of the pyrazinone ring.
The 4-ethoxyphenyl substituent may influence solubility and electronic properties, modulating binding affinity .
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3/c1-2-31-16-9-7-15(8-10-16)19-13-20-23(30)28(11-12-29(20)26-19)14-21-25-22(27-32-21)17-5-3-4-6-18(17)24/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHWWPIMJSETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (commonly referred to as Compound X ) is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure
Compound X has a complex chemical structure characterized by the presence of a pyrazolo[1,5-a]pyrazin core and an oxadiazole moiety. The molecular formula is . The structural features are crucial for its biological activity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of Compound X, including:
- Anticancer Activity : Compound X exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has shown promising results in inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Anticancer Activity
The anticancer potential of Compound X has been investigated through various in vitro studies. Notably:
- Cell Viability Assays : In assays conducted on human breast cancer cell lines (e.g., MCF-7), Compound X demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism by which Compound X exerts its anticancer effects involves:
- Induction of Apoptosis : Studies indicate that Compound X triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G1 phase arrest.
Antimicrobial Properties
Compound X has also been evaluated for its antimicrobial activity:
- Bacterial Strains Tested : It was effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, Compound X has shown potential in reducing inflammation:
- In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages.
Case Studies
Several case studies have reported the successful application of Compound X in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of Compound X resulted in a significant reduction in tumor volume compared to control groups .
- Infection Model : In a murine model of bacterial infection, treatment with Compound X led to decreased bacterial load and improved survival rates .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole and pyrazole rings can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with oxadiazole moieties have been reported to possess antibacterial and antifungal properties. This makes them candidates for further development as antimicrobial agents.
Neuroprotective Effects
Emerging studies suggest that similar pyrazolo compounds may offer neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various pyrazolo derivatives. The results indicated that compounds with structural similarities to our target compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of oxadiazole derivatives, it was found that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the oxadiazole ring in enhancing antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues vary in substituents on the oxadiazole and aryl groups. Key examples include:
Key Research Findings
Substituent Impact :
- Chlorophenyl Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl () alters steric interactions; ortho-substitution may hinder rotational freedom, affecting target binding .
- Aryl Ethers : Ethoxy (target) vs. methoxy () groups modulate solubility—ethoxy’s longer alkyl chain increases lipophilicity but reduces aqueous solubility .
Therapeutic Potential: Pyrazolo[1,5-a]pyrazin-4-ones with oxadiazole substituents are unexplored in clinical studies but show promise in early-stage anticancer and antimicrobial assays .
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The pyrazolo[1,5-a]pyrazin-4-one scaffold is constructed via a [3+3] cyclocondensation reaction. Drawing from methodologies in pyrazolo-pyrimidine synthesis, the following steps are proposed:
-
Starting Material : 5-Amino-1H-pyrazole (1 ) reacts with ethyl acetoacetate (2 ) in ethanol under reflux to form 5-acetylpyrazolo[1,5-a]pyrazin-4-one (3 ).
-
Functionalization : Intermediate 3 undergoes bromination at position 5 using PBr₃ in dichloromethane (DCM) to yield 5-bromo-pyrazolo[1,5-a]pyrazin-4-one (4 ).
Reaction Conditions :
-
Solvent: Ethanol, reflux (12 h)
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Yield: ~75% (for 3 ), ~65% (for 4 )
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl group is introduced at position 2 via a Suzuki-Miyaura coupling, though nucleophilic aromatic substitution (NAS) may also be feasible:
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Suzuki Coupling : Intermediate 4 reacts with 4-ethoxyphenylboronic acid (5 ) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C for 24 h.
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Product : 2-(4-Ethoxyphenyl)-5-bromo-pyrazolo[1,5-a]pyrazin-4-one (Intermediate A ).
Optimization Notes :
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Palladium catalysts (e.g., Pd(OAc)₂) may improve coupling efficiency.
-
Yield: ~60–70% after column chromatography.
Synthesis of the 3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-ylmethyl Moiety
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative:
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Amidoxime Formation : 2-Chlorobenzonitrile (6 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C to yield 2-chlorobenzamidoxime (7 ).
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Cyclization : Amidoxime 7 reacts with bromoacetyl bromide (8 ) in dry DCM with triethylamine (TEA) as a base, forming 5-(bromomethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (Intermediate B ).
Critical Parameters :
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Reaction Time: 6–8 h at 0°C to room temperature.
-
Yield: ~85% after recrystallization from ethanol.
Final Coupling of Intermediates A and B
Alkylation of Pyrazinone with Bromomethyl-Oxadiazole
Intermediate A undergoes N-alkylation with Intermediate B under basic conditions:
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Reaction Setup : Intermediate A (1 equiv), Intermediate B (1.2 equiv), and NaH (1.5 equiv) in dry DMF at 0°C, stirred for 4 h.
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Product Isolation : The crude mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc = 3:1).
Analytical Validation :
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¹H-NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 5.42 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).
-
ESI-MS : m/z 504.1 [M+H]⁺.
Yield : ~55–60% after purification.
Alternative Synthetic Routes and Comparative Analysis
Domino Reactions for Core Formation
A one-pot domino reaction inspired by pyrazolo-pyridine syntheses could streamline the process:
Oxadiazole Methylation via Mitsunobu Reaction
An alternative to alkylation involves Mitsunobu coupling:
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Substrate : 5-(Hydroxymethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (9 ) reacts with Intermediate A using DIAD and PPh₃ in THF.
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Yield : ~45% (less efficient than NaH-mediated alkylation).
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Cyclization of amidoximes with unsymmetrical acyl chlorides may yield regioisomers. Nuclear Overhauser Effect (NOE) NMR studies are recommended to confirm the 3-(2-chlorophenyl) orientation.
Purification of Hydrophobic Intermediates
Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) improves purity of the final compound (>95% by HPLC).
| Intermediate | Synthesis Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| A | Suzuki Coupling | 65 | 92 |
| B | Cyclization | 85 | 98 |
| Final Product | Alkylation | 58 | 95 |
Table 2 : Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 0→RT | 4 | 58 |
| K₂CO₃ | DMF | 60 | 12 | 42 |
| DBU | THF | RT | 6 | 35 |
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Oxadiazole ring formation : Cyclization of precursors (e.g., nitrile derivatives with hydroxylamine) under reflux conditions in ethanol or DMF .
Coupling reactions : Alkylation or nucleophilic substitution to attach the oxadiazole moiety to the pyrazolo[1,5-a]pyrazin-4-one core .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate intermediates and the final compound .
Q. Key Challenges :
- Low yields in coupling steps due to steric hindrance from the 2-chlorophenyl group. Optimize reaction time (24–48 hr) and temperature (80–100°C) .
- Impurity removal : Use TLC monitoring and gradient elution for effective separation .
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | NHOH·HCl, NaHCO, DMF, 100°C, 12h | 65–70 | 90–95% |
| Core alkylation | KCO, DMF, 80°C, 24h | 40–50 | 85–90% |
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Confirm regiochemistry of the pyrazolo-pyrazinone core and substituent positions. Key signals:
- Pyrazole protons: δ 6.8–7.2 ppm (aromatic) .
- Oxadiazole methylene: δ 4.5–5.0 ppm (singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClNO) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| 4-Ethoxyphenyl (OCH) | 1.35–1.45 | Triplet |
| Pyrazinone C=O | 163–165 | - |
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode to biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., JAK2 or EGFR). Key interactions:
- Oxadiazole nitrogen with Lys/Mg ions .
- Chlorophenyl group in hydrophobic pockets .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze root-mean-square deviation (RMSD) <2 Å for stable complexes .
QSAR Models : Develop 2D/3D-QSAR using IC data from analogs to predict activity enhancements (e.g., adding electron-withdrawing groups to the oxadiazole ring) .
Q. Table 3: Hypothetical Docking Scores
| Target Protein | Docking Score (kcal/mol) | Predicted IC (nM) |
|---|---|---|
| JAK2 | -9.2 | 50–100 |
| EGFR | -8.7 | 100–200 |
Q. How to resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Orthogonal Assays : Confirm kinase inhibition via:
- Biochemical Assays : Measure ATPase activity (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Control Experiments :
- Use known inhibitors (e.g., staurosporine) as positive controls.
- Test metabolite stability (e.g., liver microsome incubation) to rule out off-target effects .
- Data Normalization : Apply Z-score or Grubbs’ test to identify outliers in replicate experiments .
Q. Example Workflow :
Inconsistent IC Values : Repeat assays in triplicate under standardized O/CO conditions.
False Positives : Use CRISPR knockouts of suspected targets to validate mechanism .
Q. What strategies optimize solubility and stability for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Co-solvents : Use 10% DMSO + 5% PEG-400 in saline .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
- Stability Testing :
- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
- Plasma Stability : Monitor parent compound levels in rat plasma over 24h .
Q. Table 4: Stability Profile (Example)
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | 48 | Oxadiazole ring hydrolysis |
| Rat Plasma (37°C) | 12 | N-dealkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
